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molecular formula C6H12O3<br>CH3COOCH2CH2OCH2CH3<br>C6H12O3 B089778 2-Ethoxyethyl acetate CAS No. 111-15-9

2-Ethoxyethyl acetate

Cat. No. B089778
M. Wt: 132.16 g/mol
InChI Key: SVONRAPFKPVNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05753406

Procedure details

Into 2000-ml autoclave were charged 86.5 g (0.8 mol) of m-cresol, 27.2 g (0.2 mol) of 2,3,5-trimethylphenol, 75.0 g (0.925 mol) of formalin (37% by weight aqueous formaldehyde solution), 7.56 g (0.06 mol) of oxalic acid dihydrate, 384.5 g of dioxane and 77.5 g of water. Thereafter, the autoclave was immersed in an oil bath and the internal temperature thereof was kept at 140° C. to effect polycondensation for 6 hours. Thereafter, the internal temperature of the autoclave was returned to the neighborhood of room temperature, and the reaction mixture was taken out and allowed to stand until the suspension was separated to two layers, after which the resin layer was taken out. Thereto was added 432 g of ethyl cellosolve acetate, and unreacted formaldehyde, dioxane and water were removed by distillation under reduced pressure, to obtain an ethyl cellosolve acetate solution. The solution thus obtained was washed with water to remove the oxalic acid used as a catalyst and the ethyl cellosolve acetate and water were removed by distillation under reduced pressure to recover Resin A [hereinafter referred to as "Resin A (8)"].
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step One
Name
Quantity
77.5 g
Type
solvent
Reaction Step One
Quantity
384.5 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=CC=CC=1C.CC1C(C)=CC(C)=[CH:12][C:11]=1[OH:18].C=O.O.O.[C:23](O)(=O)[C:24](O)=[O:25]>O.O1CCOCC1>[CH3:23][CH2:24][O:25][CH2:12][CH2:11][O:18][C:6]([CH3:1])=[O:7] |f:3.4.5|

Inputs

Step One
Name
Quantity
86.5 g
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
Quantity
27.2 g
Type
reactant
Smiles
CC1=C(C=C(C=C1C)C)O
Name
Quantity
75 g
Type
reactant
Smiles
C=O
Name
Quantity
7.56 g
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Name
Quantity
77.5 g
Type
solvent
Smiles
O
Name
Quantity
384.5 g
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the autoclave was immersed in an oil bath
CUSTOM
Type
CUSTOM
Details
thereof was kept at 140° C.
CUSTOM
Type
CUSTOM
Details
for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was returned to the neighborhood of room temperature
CUSTOM
Type
CUSTOM
Details
was separated to two layers
ADDITION
Type
ADDITION
Details
Thereto was added 432 g of ethyl cellosolve acetate, and unreacted formaldehyde, dioxane and water
CUSTOM
Type
CUSTOM
Details
were removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CCOCCOC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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